N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound with a molecular formula of and a molecular weight of 512.6 g/mol. This compound is characterized by its intricate structure, which includes multiple functional groups and a thiazolo-pyrimidine framework. It is primarily utilized in scientific research, particularly in pharmacological studies due to its potential biological activities.
This compound falls under the category of thiazolo-pyrimidines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structural features contribute to its classification within medicinal chemistry.
The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide typically involves several steps:
Technical details regarding specific reagents, catalysts, and conditions (such as temperature and solvent) can vary based on the synthetic route employed.
The molecular structure of N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide can be represented as follows:
InChI=1S/C24H24N4O5S2/c1-5-34-23-26-21-20(35-23)22(30)28(15-8-6-14(2)7-9-15)24(31)27(21)13-19(29)25-17-12-16(32-3)10-11-18(17)33-4/h6-12H,5,13H2,1-4H3,(H,25,29)
JXXFXIYHQHBZBS-UHFFFAOYSA-N
The compound can participate in various chemical reactions typical for thiazolo-pyrimidines:
Technical details regarding reaction mechanisms would depend on the specific conditions and reagents used.
The mechanism of action for N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide is not fully elucidated but may involve:
Data supporting these mechanisms would typically be derived from pharmacological studies.
The compound's physical properties include:
Key chemical properties include:
Relevant data such as melting point or boiling point may not be explicitly available but can be inferred from similar compounds.
N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide has several scientific applications:
This compound exemplifies the importance of complex organic molecules in advancing scientific knowledge and therapeutic development.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5